molecular formula C14H19N3O3 B2397441 1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea CAS No. 2034324-10-0

1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

Cat. No. B2397441
M. Wt: 277.324
InChI Key: FJUAZOSXZZSQIM-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a furo[2,3-c]pyridin-6(7H)-yl group, which is a bicyclic structure with a furan ring fused with a pyridine ring. The urea group (-NH-CO-NH-) is a common functional group in organic chemistry with various applications.


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The furo[2,3-c]pyridin-6(7H)-yl group and the urea group would also participate in chemical reactions specific to their functional groups.

Scientific Research Applications

Structural Analysis and Complex Formation

Urea derivatives, including those with tert-butyl groups, have been extensively studied for their ability to form complexes with various molecules through hydrogen bonding and other non-covalent interactions. For example, Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on association. These interactions are crucial for understanding the molecular recognition and self-assembly processes, which are foundational for designing molecular devices and sensors (Ośmiałowski et al., 2013).

Catalysis and Synthesis

Urea derivatives play a significant role in catalysis, particularly in transformations involving alkenes. Dong et al. (2017) described the development of a palladium catalyst based on a urea derivative for the alkoxycarbonylation of alkenes. This catalytic system demonstrated high activity and selectivity for converting a wide range of alkenes into esters, highlighting the potential of urea derivatives in facilitating efficient and selective chemical transformations (Dong et al., 2017).

Environmental Applications

The biodegradation of gasoline oxygenates such as methyl tert-butyl ether (MTBE) by bacteria that oxidize propane is another area of interest. Steffan et al. (1997) investigated the ability of propane-oxidizing bacteria to degrade MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME), demonstrating the potential for biological remediation of contaminants in the environment (Steffan et al., 1997).

Structural and Reactivity Studies

Urea derivatives are also valuable in the study of molecular structures and reactivity. For instance, the synthesis and characterization of various urea derivatives have led to insights into their conformational dynamics and the mechanisms underlying their reactivity and interactions with other molecules. This information is critical for designing new materials and pharmaceuticals (Michalak et al., 2019).

properties

IUPAC Name

1-tert-butyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)16-13(19)15-6-8-17-7-4-10-5-9-20-11(10)12(17)18/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUAZOSXZZSQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=CC2=C(C1=O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

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